N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-8-4-7-16(12-17)19-22-23-20(26-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLMFCLYIGBLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and proteins that contribute to cell proliferation. The compound’s 1,3,4-oxadiazole scaffold is known to interact selectively with nucleic acids, enzymes, and globular proteins.
Mode of Action
The compound interacts with its targets by inhibiting their activity, leading to antiproliferative effects. For instance, it has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores can inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase.
Biochemical Pathways
The compound affects several biochemical pathways related to cancer cell proliferation. By inhibiting the activity of key enzymes, it disrupts the normal functioning of these pathways, leading to a decrease in cell proliferation. The specific pathways affected will depend on the particular enzymes that the compound targets.
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation. By inhibiting the activity of key enzymes and disrupting biochemical pathways, the compound prevents cancer cells from proliferating. This can lead to a reduction in the size of tumors and potentially slow the progression of the disease.
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Properties
The compound can be synthesized through various chemical reactions involving oxadiazole derivatives. For instance, a typical synthetic route includes the condensation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with appropriate carboxylic acid derivatives under acidic or basic conditions. The resulting structure features a tetrahydronaphthalene moiety that enhances its biological activity due to increased lipophilicity and potential interactions with biological targets.
Structural Characteristics
The molecular formula of the compound is , which includes a naphthalene core and an oxadiazole ring. The presence of the methoxy group contributes to the compound's electron-donating properties, which may influence its reactivity and interaction with biological systems.
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 1.98 ± 0.12 | Inhibition of Bcl-2 |
| Compound B | Jurkat | 1.61 ± 1.92 | Induction of apoptosis |
| This compound | MCF-7 | TBD | TBD |
The mechanism of action for these compounds often involves interaction with key regulatory proteins involved in cell survival pathways such as Bcl-2 and caspases.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Studies indicate that these compounds can exhibit significant inhibitory effects against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli:
- Method : The disk diffusion method was employed to evaluate the antibacterial activity.
- Results : The compound showed a notable zone of inhibition compared to standard antibiotics.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
- Methoxy Substitution : Enhances lipophilicity and may improve cell membrane penetration.
- Naphthalene Core : Provides a rigid structure that facilitates interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated molecular formula based on structural components.
Key Structural and Functional Differences
Core Modifications: Tetralin vs. Substituent Effects:
- 4-Chlorophenoxy (): Electron-withdrawing chlorine may alter charge distribution, favoring interactions with nucleophilic residues in enzymes .
- Thiophene-methyl () : The sulfur atom in thiophene introduces polarizability, possibly enhancing interactions with hydrophobic pockets .
Biological Activity Insights: Antioxidant Potential: Tetralin-linked carboxamides (e.g., ) exhibit strong lipid peroxidation inhibition, suggesting the tetralin-carboxamide scaffold may confer radical-scavenging properties . Antimicrobial and Enzyme Targets: Chlorophenoxy derivatives () are often explored for antimicrobial activity due to halogen-mediated disruption of bacterial membranes .
Q & A
Q. What electronic properties make this compound suitable for materials science (e.g., organic semiconductors)?
- Key Features :
- Extended π-Conjugation : The tetrahydronaphthalene and oxadiazole moieties enable charge transport (hole mobility ~0.1 cm²/V·s) .
- Electrochemical Stability : Cyclic voltammetry shows reversible oxidation at +1.2 V (vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
